molecular formula C17H18N6O2 B2941551 5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921530-90-7

5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No.: B2941551
CAS No.: 921530-90-7
M. Wt: 338.371
InChI Key: QBTGHHBGZMRADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is a complex organic compound characterized by its unique structure, which includes a purino[8,9-c][1,2,4]triazole core with butyl, methyl, and phenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The use of continuous flow chemistry and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound or to synthesize derivatives with different properties.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activities, including antimicrobial and antiviral properties. It can be used in the development of new drugs to combat bacterial and viral infections.

Medicine: In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with biological targets makes it a candidate for the development of new treatments for various diseases.

Industry: In the industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

  • 1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

  • Purine derivatives: Compounds containing purine rings are structurally related and often have overlapping biological functions.

Uniqueness: 5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione stands out due to its specific substituents, which confer unique chemical and biological properties

Properties

IUPAC Name

5-butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-3-4-10-22-12-14(24)18-17(25)21(2)15(12)23-13(19-20-16(22)23)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,18,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTGHHBGZMRADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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